molecular formula C11H13N3OS B4771096 5-(4-propoxyphenyl)-4H-1,2,4-triazole-3-thiol

5-(4-propoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B4771096
M. Wt: 235.31 g/mol
InChI Key: ZWKUQWHFPHHISH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-propoxyphenyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C11H13N3OS and its molecular weight is 235.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 235.07793322 g/mol and the complexity rating of the compound is 285. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Physicochemical Properties

  • Synthesis Methods : Research on 1,2,4-triazole derivatives, including those similar to 5-(4-propoxyphenyl)-4H-1,2,4-triazole-3-thiol, reveals a variety of synthesis methods. For instance, the alkylation of 5-R-1,2,4-triazole-3-thiols in aprotic solvents has been found to increase the yield of the desired products, indicating a potential approach for synthesizing related compounds (Sameluk & Kaplaushenko, 2015).

  • Physicochemical Analysis : The physicochemical properties of such compounds are often investigated using methods like HPLC/DAD-MS and 1H NMR spectroscopy. These techniques confirm the structure and purity of the synthesized molecules, providing a foundation for further exploration of their applications (Sameluk & Kaplaushenko, 2015).

Antiradical and Antioxidant Activities

  • Antiradical Properties : Studies on 1,2,4-triazole derivatives have demonstrated significant antiradical activities. For instance, compounds like 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiols have shown effectiveness against free radicals like DPPH, indicating potential antioxidant applications (Safonov & Nosulenko, 2021).

  • Structure-Activity Relationships : The modification of the triazole ring, such as the introduction of various substituents, has been found to impact the antiradical effectiveness, suggesting that specific structural changes in compounds like this compound could tailor their antioxidant properties (Safonov & Nosulenko, 2021).

Biological Activities and Pharmacological Potential

  • Broad Spectrum of Biological Activity : The 1,2,4-triazole class, including derivatives similar to this compound, is noted for a broad range of biological activities. This includes antiviral, anti-inflammatory, antimicrobial, antioxidant, and potential anticancer properties, paired with low toxicity, making them promising candidates for pharmaceutical research (Aksyonova-Seliuk, Panasenko, & Knysh, 2018).

  • Antimicrobial Activity : Some 1,2,4-triazole derivatives have demonstrated moderate to good antimicrobial activity, suggesting potential applications in developing new antimicrobial agents. The specific structural features of these compounds can be crucial in determining their efficacy (Martin, 2020).

Materials Science and Photostabilization

  • Polystyrene Film Photostabilization : 1,2,4-Triazole derivatives have been used as photostabilizers in polystyrene films, enhancing their resistance to photodegradation. This suggests potential applications in material science for improving the longevity and durability of polymeric materials (Ali et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that “5-(4-propoxyphenyl)-4H-1,2,4-triazole-3-thiol” is involved in. For example, some 1,2,4-triazole derivatives are known to inhibit enzymes like glutaminyl cyclase .

Safety and Hazards

Without specific data on “5-(4-propoxyphenyl)-4H-1,2,4-triazole-3-thiol”, it’s difficult to provide accurate safety and hazard information. As with any chemical, appropriate safety measures should be taken when handling it, and Material Safety Data Sheets (MSDS) should be consulted if available .

Future Directions

The future directions for research on “5-(4-propoxyphenyl)-4H-1,2,4-triazole-3-thiol” would likely depend on its biological activity and potential applications. Given the wide range of activities exhibited by 1,2,4-triazole derivatives, it could be of interest in fields like medicinal chemistry, drug discovery, and materials science .

Properties

IUPAC Name

5-(4-propoxyphenyl)-1,2-dihydro-1,2,4-triazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-2-7-15-9-5-3-8(4-6-9)10-12-11(16)14-13-10/h3-6H,2,7H2,1H3,(H2,12,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKUQWHFPHHISH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NC(=S)NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-propoxyphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
5-(4-propoxyphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
Reactant of Route 3
5-(4-propoxyphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
Reactant of Route 4
5-(4-propoxyphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
Reactant of Route 5
5-(4-propoxyphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
Reactant of Route 6
5-(4-propoxyphenyl)-4H-1,2,4-triazole-3-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.